Product packaging for 4H-Imidazo[2,1-c][1,4]benzoxazine(Cat. No.:CAS No. 82296-08-0)

4H-Imidazo[2,1-c][1,4]benzoxazine

Cat. No.: B3358843
CAS No.: 82296-08-0
M. Wt: 172.18 g/mol
InChI Key: OLSKHRIBLYNWSS-UHFFFAOYSA-N
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Description

4H-Imidazo[2,1-c][1,4]benzoxazine is a rare and unique fused heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This ring system was first synthesized as part of investigations into novel heterocyclic structures, providing a versatile core for further chemical derivatization . The benzoxazine core is known for its wide array of biological activities. Derivatives based on this and related structures have been studied for various therapeutic applications. Early patents describe imidazobenzoxazine derivatives for their anti-allergic and bronchodilatory effects . Furthermore, the broader class of 1,4-benzoxazine compounds has demonstrated significant potential in anticancer research, with some derivatives showing cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and promising pro-apoptotic potential . More recent research explores similar polyheterocyclic structures for enzyme inhibition, highlighting their potential as antidiabetic agents targeting α-amylase and α-glucosidase . Researchers value this compound for developing new molecular entities, leveraging its structure to create derivatives with enhanced biological activity and selectivity. As a rare chemical for early discovery, this product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming product identity and/or purity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O B3358843 4H-Imidazo[2,1-c][1,4]benzoxazine CAS No. 82296-08-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-imidazo[2,1-c][1,4]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-4-9-8(3-1)12-6-5-11-10(12)7-13-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSKHRIBLYNWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CN2C3=CC=CC=C3O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002597
Record name 4H-Imidazo[2,1-c][1,4]benzoxazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82296-08-0
Record name 4H-Imidazo(2,1-c)(1,4)benzoxazine
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Record name MLS003171312
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373536
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4H-Imidazo[2,1-c][1,4]benzoxazine
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Record name 4H-IMIDAZO(2,1-C)(1,4)BENZOXAZINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Transformations of 4h Imidazo 2,1 C 1 2 Benzoxazine

Classical and Contemporary Synthetic Routes to the Core Scaffold

The construction of the 4H-Imidazo[2,1-c] nih.govresearchgate.netbenzoxazine (B1645224) core is primarily achieved through strategic cyclization and annulation reactions, starting from either benzoxazine or imidazole (B134444) precursors.

Cyclization Reactions and Annulation Strategies

A prominent method for the synthesis of the 4H-Imidazo[2,1-c] nih.govresearchgate.netbenzoxazine scaffold involves the cyclization of suitably functionalized 1,4-benzoxazine derivatives. One such approach begins with methyl α-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl)acetates. researchgate.net This method builds the imidazole ring onto the existing benzoxazine core.

Another strategy involves the construction of the oxazine (B8389632) ring onto an imidazole precursor. For instance, the synthesis of 2,8-diphenyl-8H-imidazo[2,1-c] nih.govresearchgate.netoxazin-6(5H)-one has been achieved from C-2 aroyl substituted imidazolo methanol (B129727) derivatives. nih.gov This reaction proceeds via substitution with a chloroacetylchloride reagent followed by an intramolecular cyclization to yield the imidazoxazinone derivative. nih.gov

These cyclization strategies are versatile and can be adapted to produce a variety of substituted derivatives, as illustrated in the following table.

Starting MaterialReagents and ConditionsProductYield (%)Reference
C-2 aroyl substituted imidazolo methanol derivatives1. Chloroacetylchloride, Base, Solvent; 2. Cyclization1,4-imidazoxazinone derivativeNot specified nih.gov
2,8-Diphenyl-8H-imidazo[2,1-c] nih.govresearchgate.netoxazin-6(5H)-oneNot applicable (product)Not applicable87 nih.gov
2,8-bis(4-bromophenyl)-8H-imidazo[2,1-c] nih.govresearchgate.netoxazin-6(5H)-oneNot applicable (product)Not applicableNot specified nih.gov

Regioselective Synthesis Approaches

The regiochemical outcome of the synthesis is crucial for establishing the desired structure-activity relationship of the final compounds. While specific studies on the regioselective synthesis of the 4H-Imidazo[2,1-c] nih.govresearchgate.netbenzoxazine system are not extensively documented in the provided results, principles from related heterocyclic syntheses can be applied. For instance, in the synthesis of substituted 2-iminothiazolidin-4-ones, regioselectivity is reportedly directed by factors such as the pKa of amines and chelating effects of substituents. beilstein-journals.org Such principles could potentially be exploited in the synthesis of the target scaffold to control the position of substituents on the fused ring system.

Advanced Catalytic Systems in 4H-Imidazo[2,1-c]nih.govresearchgate.netbenzoxazine Synthesis

Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and environmental friendliness.

Transition Metal-Free Methodologies

Transition-metal-free synthetic routes are highly desirable to avoid potential metal contamination in the final products, which is a significant concern in the pharmaceutical industry. For related benzoxazine systems, several transition-metal-free methods have been developed. For example, functionalized 4-aryl-4H-benzo[d] nih.govnih.govoxazines can be synthesized from ortho-amide-N-tosylhydrazones in an intramolecular ring closure reaction mediated by a protic polar additive like isopropanol. researchgate.net Another approach utilizes an I2-catalyzed oxidative cascade reaction between anthranilic acids and aldehydes to produce 2-arylbenzoxazin-4-ones. nih.gov Furthermore, a one-pot tandem reaction for the synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls has been reported using ethanol (B145695) as a solvent, avoiding the need for transition metal catalysts. rsc.org These methodologies highlight the potential for developing transition-metal-free syntheses for the 4H-Imidazo[2,1-c] nih.govresearchgate.netbenzoxazine scaffold.

Copper-Catalyzed Processes

Copper-catalyzed reactions have emerged as powerful tools in the synthesis of nitrogen- and oxygen-containing heterocycles due to the low cost and low toxicity of copper catalysts. While direct copper-catalyzed synthesis of the 4H-Imidazo[2,1-c] nih.govresearchgate.netbenzoxazine core is not detailed in the provided search results, related applications suggest its feasibility. For instance, a one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from 2-(o-haloaryloxy)acyl chlorides and primary amines is effectively catalyzed by copper. Additionally, a one-pot CuCl-catalyzed decarboxylative coupling has been used to access 2-substituted-4H-benzo[d] nih.govnih.govoxazin-4-ones. nih.gov These examples underscore the potential of copper catalysis in the construction of the benzoxazine portion of the target scaffold.

Derivatization and Functionalization Strategies

Synthesis of Substituted 4H-Imidazo[2,1-c]Current time information in Bangalore, IN.nih.govbenzoxazine Analogues

The synthesis of the 4H-Imidazo[2,1-c] Current time information in Bangalore, IN.nih.govbenzoxazine core and its substituted derivatives is a focal point of research due to their significant biological activities. A variety of synthetic strategies have been developed to access this privileged scaffold.

One prominent method involves the cyclocondensation of 2-(chloromethyl)-4H-1,4-benzoxazine with an appropriate imidazole derivative. This approach allows for the introduction of substituents on the benzoxazine ring, leading to a diverse range of analogues. Modifications to this strategy include the use of differently substituted 2-aminophenols as starting materials to generate variations in the aromatic portion of the benzoxazine ring system.

Another versatile approach is the intramolecular cyclization of a suitable precursor. For instance, derivatives of 2H-benzo[b] Current time information in Bangalore, IN.nih.govoxazin-3(4H)-one can be synthesized by reacting 2-aminophenol (B121084) with chloroacetic acid. ijpsjournal.com This intermediate can then undergo further chemical transformations to construct the fused imidazole ring.

Alkylation and arylation reactions on the pre-formed 4H-Imidazo[2,1-c] Current time information in Bangalore, IN.nih.govbenzoxazine skeleton provide another avenue for diversification. These reactions typically target the nitrogen atoms or specific carbon positions within the heterocyclic system, enabling the introduction of a wide array of functional groups and substituent patterns. For example, alkylation of 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines using reagents like 4-chlorobenzyl bromide under basic conditions has been shown to yield N-substituted products. nih.gov

The following table summarizes some examples of substituted 4H-Imidazo[2,1-c] Current time information in Bangalore, IN.nih.govbenzoxazine analogues and the general synthetic approaches.

SubstituentGeneral Synthetic ApproachReference
2-(4-chlorophenyl)-8-methylCyclocondensation sigmaaldrich.com
Variously substituted on the benzoxazine ringIntramolecular cyclization of substituted 2-aminophenol derivatives ijpsjournal.com
N-alkylated derivativesAlkylation of the parent heterocycle nih.gov

Introduction of Carboxylic Acid and Ester Moieties

The incorporation of carboxylic acid and ester functional groups into the 4H-Imidazo[2,1-c] Current time information in Bangalore, IN.nih.govbenzoxazine framework is of significant interest as these moieties can modulate the compound's physicochemical properties and biological activity.

A series of 4H-imidazo[2,1-c] Current time information in Bangalore, IN.nih.govbenzoxazin-4-yl acetic acids and their corresponding esters have been synthesized from methyl α-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl)acetates. researchgate.net This transformation highlights a strategy to introduce an acetic acid or ester side chain at the 4-position of the imidazobenzoxazine ring system.

Furthermore, the direct synthesis of carboxylic acid derivatives has been explored. For example, 4H-Imidazo[2,1-c] Current time information in Bangalore, IN.nih.govbenzoxazine-2-carboxylic acid has been synthesized and shown to possess potent biological activity. nih.gov This suggests that the carboxylic acid group at the 2-position of the imidazo[2,1-c] Current time information in Bangalore, IN.nih.govbenzoxazine scaffold is a key structural feature for certain biological interactions.

The synthesis of ester derivatives, such as 1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate, has also been reported, demonstrating the feasibility of introducing multiple ester groups onto the heterocyclic core. nih.gov These esters can serve as valuable intermediates for further functionalization or as prodrugs to enhance pharmacokinetic properties.

The table below provides examples of carboxylic acid and ester derivatives of 4H-Imidazo[2,1-c] Current time information in Bangalore, IN.nih.govbenzoxazine.

Compound NameFunctional GroupPosition of Functional GroupReference
4H-Imidazo[2,1-c] Current time information in Bangalore, IN.nih.govbenzoxazin-4-yl acetic acidCarboxylic Acid4 researchgate.net
Methyl 4H-Imidazo[2,1-c] Current time information in Bangalore, IN.nih.govbenzoxazin-4-yl acetate (B1210297)Ester4 researchgate.net
4H-Imidazo[2,1-c] Current time information in Bangalore, IN.nih.govbenzoxazine-2-carboxylic acidCarboxylic Acid2 nih.gov
1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylateEster1 and 2 nih.gov

Formation of Fused Tricyclic Systems

The 4H-Imidazo[2,1-c] Current time information in Bangalore, IN.nih.govbenzoxazine scaffold can serve as a building block for the construction of more complex, fused tricyclic and polycyclic systems. These reactions often involve annulation or cycloaddition strategies, expanding the structural diversity and potential biological applications of the parent heterocycle.

One approach involves [4+2] cycloaddition reactions, a powerful tool in organic synthesis for the formation of six-membered rings. For instance, vinyldiazoacetates have been shown to undergo photoinduced [4+2] cycloaddition with various dienophiles to construct bicyclic and heterocyclic rings. rsc.org While not directly demonstrated on the 4H-Imidazo[2,1-c] Current time information in Bangalore, IN.nih.govbenzoxazine system, the principles of this methodology could potentially be applied. Similarly, the photocycloaddition of 1,4-benzoxazin-2-ones with electron-poor olefins has been reported, leading to the formation of cyclobutane (B1203170) rings fused to the benzoxazine core. acs.org

Another strategy is the construction of an additional fused ring onto the imidazobenzoxazine nucleus through intramolecular cyclization reactions. This can be achieved by introducing appropriate functional groups onto the parent heterocycle that can then react to form a new ring.

The development of one-pot annulation reactions has also been a significant advancement, allowing for the efficient construction of fused systems. For example, an improved one-pot process for the synthesis of imidazo[1,5-a] Current time information in Bangalore, IN.nih.govbenzodiazepines has been described, which involves the reaction of an amidobenzodiazepine with ethyl isocyanoacetate. nih.govnih.gov This methodology, while applied to a different but related heterocyclic system, highlights the potential for developing similar efficient strategies for fusing additional rings onto the 4H-Imidazo[2,1-c] Current time information in Bangalore, IN.nih.govbenzoxazine core.

Reactions with Nitrogen and Sulfur Nucleophiles

The reactivity of the 4H-Imidazo[2,1-c] Current time information in Bangalore, IN.nih.govbenzoxazine ring system with nucleophiles is an important aspect of its chemical character, enabling further functionalization and the synthesis of novel derivatives. The electrophilic centers within the heterocyclic framework are susceptible to attack by various nucleophiles, including those containing nitrogen and sulfur.

Reactions with nitrogen nucleophiles, such as primary and secondary amines, can lead to the formation of amino-substituted derivatives. These reactions may proceed through nucleophilic aromatic substitution, particularly if the benzoxazine ring is activated with electron-withdrawing groups, or through other mechanisms depending on the reaction conditions and the specific positions on the heterocyclic core. For instance, the synthesis of 2-amino-4H-1,3-benzoxazines has been achieved by reacting thiourea (B124793) intermediates with molecular iodine, which involves the intramolecular cyclization of a nitrogen-containing precursor. organic-chemistry.org

Similarly, sulfur nucleophiles, such as thiols, can be employed to introduce thioether functionalities onto the 4H-Imidazo[2,1-c] Current time information in Bangalore, IN.nih.govbenzoxazine scaffold. These reactions can provide access to a new class of derivatives with potentially distinct biological profiles.

While specific examples of reactions of 4H-Imidazo[2,1-c] Current time information in Bangalore, IN.nih.govbenzoxazine with nitrogen and sulfur nucleophiles are not extensively detailed in the provided search results, the general reactivity of related benzoxazine and imidazole systems suggests that such transformations are feasible and represent a viable strategy for derivatization.

Process Optimization and Scale-Up Considerations in Synthetic Development

The transition from laboratory-scale synthesis to large-scale production of 4H-Imidazo[2,1-c] Current time information in Bangalore, IN.nih.govbenzoxazine and its derivatives necessitates careful process optimization and consideration of scale-up challenges. The goal is to develop efficient, safe, and economically viable synthetic routes.

Key aspects of process optimization include improving reaction yields, reducing reaction times, and minimizing the formation of impurities. This can be achieved by systematically studying reaction parameters such as temperature, concentration, catalyst loading, and solvent choice. The development of one-pot procedures is particularly attractive for large-scale synthesis as it reduces the number of isolation and purification steps, leading to increased efficiency and reduced waste. nih.govnih.govresearchgate.net For instance, an improved one-pot annulation reaction for the construction of imidazobenzodiazepines has been successfully scaled up to produce significant quantities of the target compound without the need for chromatographic purification. nih.gov

Safety is a paramount concern during scale-up. The use of hazardous reagents, such as sodium hydride, is often replaced with safer alternatives like potassium tert-butoxide. nih.gov The thermal stability of intermediates and the potential for runaway reactions must be thoroughly evaluated.

Application of Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of 4H-Imidazo[2,1-c] Current time information in Bangalore, IN.nih.govbenzoxazine is crucial for developing environmentally sustainable processes. This involves a focus on atom economy, the use of renewable feedstocks, and the selection of greener solvents.

One key principle is the use of safer solvents. Efforts have been made to replace commonly used but potentially harmful solvents with greener alternatives like ethanol and ethyl acetate in the synthesis of benzoxazine monomers. conicet.gov.ar Research has demonstrated that high yields can be achieved using these more environmentally benign solvents. conicet.gov.ar

The use of catalysts that are efficient and can be easily recovered and reused is another important aspect of green chemistry. For example, enzyme-catalyzed reactions, such as the lipase-catalyzed synthesis of 1,4-benzoxazinone derivatives, offer a green alternative to traditional chemical methods. nih.gov These biocatalytic processes often proceed under mild conditions with high selectivity, minimizing waste and energy consumption. nih.gov

Green Chemistry PrincipleApplication in Benzoxazine SynthesisReference
Use of Safer SolventsReplacement of hazardous solvents with ethanol and ethyl acetate. conicet.gov.ar
BiocatalysisLipase-catalyzed synthesis of 1,4-benzoxazinone derivatives. nih.gov
One-Pot ReactionsEfficient construction of fused heterocyclic systems in a single step. researchgate.net
Renewable FeedstocksSynthesis of benzoxazine monomers from bio-based materials. researchgate.net

Structure Activity Relationship Sar Studies and Molecular Design of 4h Imidazo 2,1 C 1 2 Benzoxazine Derivatives

Elucidation of Pharmacophoric Features for Biological Activity

The biological activity of imidazo[2,1-c] nih.govucl.ac.ukbenzoxazine (B1645224) derivatives and their isomers is fundamentally linked to the core fused heterocyclic structure, which serves as a versatile pharmacophore. This scaffold's unique three-dimensional arrangement allows for specific interactions with a range of biological targets, leading to diverse pharmacological effects.

For antitubercular applications, the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govoxazine (B8389632) subunit, an isomer of the target scaffold, has been identified as the crucial pharmacophoric group. ucl.ac.uk This feature is analogous to that found in the antitubercular drug pretomanid, highlighting its importance for activity against Mycobacterium tuberculosis. ucl.ac.uk Molecular docking studies suggest these compounds interact with the deazaflavin-dependent nitroreductase (Ddn), indicating the nitro-heterocyclic core is essential for the mechanism of action. ucl.ac.uknih.gov

The versatility of the fused imidazo-heterocycle pharmacophore is evident in its ability to target other enzymes and receptors. For instance, related imidazo[2,1-b]oxazole scaffolds have been designed as potent inhibitors of B-RAF kinase, a key target in cancer therapy. nih.gov Similarly, the isomeric imidazo[2,1-b]benzothiazole (B1198073) core has been identified as a novel scaffold for allosteric inhibitors of the glucocorticoid receptor (GCR), demonstrating its utility in developing anti-inflammatory agents. nih.govnih.gov Further showcasing its adaptability, the benzo ucl.ac.uknih.govimidazo[1,2-a]pyrimidine (B1208166) system, which shares structural similarities, has been developed for selective COX-2 inhibition. nih.gov The consistent appearance of these fused imidazole (B134444) ring systems in active compounds across different therapeutic areas underscores the pharmacophoric importance of the rigid, bicyclic or tricyclic core structure.

Impact of Substituent Effects on Receptor Affinity and Selectivity

The biological activity and selectivity of the core 4H-Imidazo[2,1-c] nih.govucl.ac.ukbenzoxazine scaffold can be finely tuned by the strategic placement of various substituents. Structure-activity relationship (SAR) studies on this and related systems have demonstrated that modifications to the periphery of the molecule drastically alter receptor affinity and efficacy.

In the context of antitubercular activity, derivatives of the isomeric 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govnih.govoxazine scaffold show that the introduction of carbamate (B1207046) groups leads to potent compounds. nih.gov The nature of the substituent on the carbamate moiety significantly influences potency, with specific derivatives exhibiting remarkable activity against multidrug-resistant clinical isolates, with MIC₉₀ values below 0.5 μM. ucl.ac.uknih.gov

For anticancer applications, SAR studies on related imidazo-fused heterocycles provide valuable insights. In a series of 2,5,6-substituted imidazo[2,1-b] nih.govucl.ac.uknih.govthiadiazoles, the presence of a benzyl (B1604629) group at position 2 and a formyl group at position 5 was found to increase antiproliferative activity. nih.gov Specifically, the introduction of a 4-bromophenyl group at position 6 in conjunction with the other substituents resulted in a highly potent compound. nih.gov In another example targeting COX enzymes, imidazo[1,2-a]pyridine (B132010) derivatives were generally more active than their bioisosteric imidazo[1,2-a]pyrimidine counterparts, highlighting that the nature of the fused ring itself is a key determinant of selectivity. nih.gov

The following table summarizes the observed effects of different substituents on the biological activity of various imidazo-fused heterocyclic cores.

Core ScaffoldPosition of SubstitutionSubstituent(s)Target / ActivityObserved EffectCitation
Imidazo[2,1-b] nih.govnih.govoxazineVaries (Carbamate side chain)Various CarbamatesAntitubercular (Mtb)Potent activity with MIC₉₀ values of 0.18–1.63 μM against Mtb H37Rv. ucl.ac.uknih.gov
Imidazo[2,1-b] nih.govucl.ac.uknih.govthiadiazole2, 5, and 62-benzyl, 5-formyl, 6-(4-bromophenyl)AntiproliferativeChosen as a lead compound for mechanism of action studies due to potent activity. nih.gov
Imidazo[1,2-a]pyrazineVariesVarious aryl and other groupsAnticancerSAR studies led to redesigned templates to improve cytotoxic activity. nih.gov
Imidazo[2,1-b]thiazole2 and 62-chloro, 6-phenylAntitubercularIdentified as an active compound, leading to the synthesis of new analogues. nih.gov
Benzo[d]imidazo[2,1-b]thiazoleVaries (on triazole moiety)4-nitro phenylAntitubercular (Mtb)Most active derivative with IC₅₀ of 2.32 μM. nih.gov
Benzo ucl.ac.uknih.govimidazo[1,2-a]pyrimidine2 and 42-(4-(methylsulfonyl)phenyl), 4-phenylCOX-2 InhibitionHighest COX-2 inhibitory effect (IC₅₀: 0.05 μM), more potent than celecoxib. nih.gov

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional structure, encompassing both conformation and stereochemistry, of 4H-Imidazo[2,1-c] nih.govucl.ac.ukbenzoxazine derivatives is a critical factor governing their interaction with biological targets. Conformational analysis provides insight into the energetically favorable shapes a molecule can adopt, which dictates how well it can fit into a receptor's binding site.

While detailed conformational studies on the specific 4H-Imidazo[2,1-c] nih.govucl.ac.ukbenzoxazine ring system are not extensively documented in the reviewed literature, the methodologies applied to analogous fused heterocyclic systems are directly relevant. For instance, detailed NMR structural analyses combined with Density Functional Theory (DFT) modeling have been effectively used to determine the conformation and relative stability of newly synthesized phenanthr[9,10-e] nih.govnih.govoxazine derivatives. mdpi.comnih.gov Such studies can elucidate the precise geometry and stereochemistry of reaction products, confirming, for example, the trans relative configuration of newly formed stereogenic centers. mdpi.com

A practical application of conformational understanding is seen in molecular docking studies. For the antitubercular imidazo[2,1-b] nih.govnih.govoxazine derivatives, docking simulations revealed that these new compounds could adopt a conformation that interacts with the deazaflavin-dependent nitroreductase (Ddn) enzyme in a manner similar to the known drug pretomanid. ucl.ac.uknih.gov This demonstrates that even without explicit NMR or crystallographic data of the ligand-receptor complex, computational methods can provide powerful insights into the bioactive conformation.

Similarly, modeling studies of imidazo[2,1-b]benzothiazole derivatives identified their putative binding mode within the glucocorticoid receptor, suggesting a potential allosteric mechanism of inhibition. nih.govnih.gov These computational analyses are fundamental to understanding how the molecule's shape influences its biological function and are a cornerstone of modern molecular design.

Compound/Derivative ClassKey Conformational Feature/MethodImpact on Activity/UnderstandingCitation
Phenanthr[9,10-e] nih.govnih.govoxazinesNMR analysis and DFT modelingDetermined relative configuration of stereocenters (trans) and regioselectivity of reactions. mdpi.comnih.gov
Imidazo[2,1-b] nih.govnih.govoxazine derivativesMolecular docking with Ddn enzymeRevealed a binding mode similar to pretomanid, explaining the mechanism of action. ucl.ac.uknih.gov
Imidazo[2,1-b]benzothiazole derivativesModeling studies on GCR ligand binding domainDefined a putative allosteric binding site and explained the inhibition of GCR transactivation. nih.govnih.gov

Optimization Strategies for Potency and Efficacy in Preclinical Models

The translation of a promising chemical scaffold into a viable drug candidate requires extensive optimization of its potency and efficacy, which is rigorously assessed in preclinical models. For derivatives of 4H-Imidazo[2,1-c] nih.govucl.ac.ukbenzoxazine and its isomers, several strategic approaches have been employed to enhance their therapeutic properties.

A primary optimization strategy involves the systematic modification of a lead compound based on SAR data. The development of potent antitubercular agents from the 2-nitro-imidazo[2,1-b] nih.govnih.govoxazine scaffold is a prime example. nih.gov After identifying the core pharmacophore, researchers synthesized a series of novel carbamate derivatives. ucl.ac.uknih.gov This led to compounds with significantly improved potency, demonstrating a greater reduction in mycobacterial burden in infected macrophages compared to standard drugs like rifampicin (B610482) and pretomanid, without significant cytotoxicity. nih.gov

Computational tools are integral to modern optimization strategies. Molecular docking, as used in the development of c-Met inhibitors with an imidazo[4,5-b]pyrazine core, allows for the systematic investigation of SAR and helps elucidate the binding mode of inhibitors. nih.gov This understanding enables the rational design of new derivatives with improved enzymatic and cellular inhibitory effects. For example, this approach led to the identification of a compound with an IC₅₀ of 1.45 nM against the c-Met enzyme. nih.gov

Furthermore, factorial design has been used as a statistical approach to optimize the inhibitory response of imidazo[1,2-a]azines on COX isoforms, allowing for the efficient identification of the most promising molecule from a set of rationally designed compounds. nih.gov The ultimate goal of these optimization efforts is to identify candidates with superior performance in preclinical models, such as improved potency (lower IC₅₀ or MIC values), better selectivity, and favorable pharmacokinetic properties, as demonstrated in the studies below.

Optimized Compound ClassKey Structural ModificationsPreclinical Model/AssayMeasured Potency/EfficacyCitation
Imidazo[2,1-b] nih.govnih.govoxazine CarbamatesAddition of various carbamate side chainsMtb-infected macrophages; Mtb clinical isolatesMIC₉₀ < 0.5 μM against clinical isolates; >1-log greater burden reduction than rifampicin. ucl.ac.uknih.gov
Imidazo[4,5-b]pyrazine DerivativesSystematic SAR investigationc-Met enzymatic and H1993 cellular assaysIC₅₀ = 1.45 nM (enzymatic); IC₅₀ = 24.7 nM (cellular). nih.gov
Imidazo[1,2-a]pyridine Derivative (4a)Optimized via factorial designIn vitro COX-1/COX-2 inhibition assaysIC₅₀ = 2.72 μM (COX-1); IC₅₀ = 1.89 μM (COX-2). nih.gov
Imidazo[2,1-b] nih.govucl.ac.uknih.govthiadiazole (Cpd 1a/1b)Indole and thiophene (B33073) substitutionsPeritoneal mesothelioma cells (monolayers/spheroids)IC₅₀ values from 0.59 to 2.81 μM; inhibited phospho-FAK. nih.gov

Preclinical Pharmacological Investigations of 4h Imidazo 2,1 C 1 2 Benzoxazine Analogues

Receptor Binding Profiles and Ligand-Target Interactions (e.g., 5-HT Receptors)

Analogues of 4H-Imidazo[2,1-c] nih.govcriver.combenzoxazine (B1645224) have demonstrated notable binding affinity for serotonin (B10506) (5-HT) receptors, which are crucial in the regulation of mood, anxiety, and other neurological processes. For instance, certain 2H-1,4-Benzoxazin-3(4H)-one derivatives, a related scaffold, have shown significant activity at dopamine (B1211576) D2, serotonin 5-HT1A, and 5-HT2A receptors, suggesting their potential as treatments for complex neuropsychiatric disorders. nih.gov The anxiolytic and antidepressant effects of some analogues are believed to stem from their modulation of the serotonergic system. nih.gov Specifically, antagonism of postsynaptic 5-HT3 receptors is a proposed mechanism, which may facilitate the binding of serotonin to other important receptor subtypes like 5-HT1B, 5-HT2A, and 5-HT2C, thereby enhancing serotonergic transmission. nih.gov

Table 1: Receptor Binding Profile of selected 4H-Imidazo[2,1-c] nih.govcriver.combenzoxazine Analogues
Compound/AnalogueTarget ReceptorObserved EffectPotential Therapeutic Application
2H-1,4-Benzoxazin-3(4H)-one derivativesDopamine D2, 5-HT1A, 5-HT2AStrong binding activityNeuropsychiatric disorders
(4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g)5-HT3 (antagonist)pA2 value of 7.5 (higher than ondansetron)Anxiety

In Vitro Enzyme Inhibition Studies (e.g., COX-2, α-Amylase, α-Glucosidase)

The anti-inflammatory potential of 4H-Imidazo[2,1-c] nih.govcriver.combenzoxazine analogues has been investigated through their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. A series of 4H-imidazo[2,1-c] nih.govcriver.combenzoxazin-4-yl acetic acids and esters have been synthesized and evaluated for their COX-2 inhibitory activities. researchgate.net The rationale is that selective COX-2 inhibitors may offer anti-inflammatory and analgesic benefits with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. researchgate.netresearchgate.net Molecular docking studies have been employed to understand the binding modes of these compounds within the active sites of COX-1 and COX-2 isoenzymes, aiming to identify candidates for further development as anti-inflammatory agents. researchgate.netrsc.org

Furthermore, some benzoxazine-based compounds have been explored for their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov Inhibition of these enzymes can slow down the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes. nih.govnih.govyoutube.com For example, certain 1,3-benzoxazine derivatives have shown significant inhibitory activity against α-glucosidase. nih.gov

Table 2: Enzyme Inhibition by 4H-Imidazo[2,1-c] nih.govcriver.combenzoxazine Analogues and Related Compounds
Compound/Analogue ClassTarget EnzymeKey FindingsReference
4H-imidazo[2,1-c] nih.govcriver.combenzoxazin-4-yl acetic acids and estersCOX-2Synthesized and evaluated for potential COX-2 inhibition. researchgate.net
1,4-benzoxazine derivatives (3e, 3f, 3r, 3s)COX-2Exhibited IC50 values of 0.57–0.72 μM and selectivity indices of 186.8–242.4. rsc.org
4-(7-chloro-2,4-dihydro-1H-benzo[d] nih.govhookelabs.comoxazin-2-yl)phenolα-GlucosidaseShowed significant inhibition with an IC50 value of 11.5 µM. nih.gov
2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-1-(2-bromophenyl) acetamide (B32628) (FA2)α-Amylase, α-GlucosidaseInhibited α-amylase and α-glucosidase with IC50 values of 5.17 ± 0.28 µM and 18.82 ± 0.89 µM, respectively. dovepress.com

Evaluation of Modulatory Effects on Ion Channels (e.g., hERG)

The investigation of the effects of novel chemical entities on ion channels, particularly the human Ether-à-go-go-Related Gene (hERG) potassium channel, is a critical step in preclinical drug development. While specific data on the direct interaction of 4H-Imidazo[2,1-c] nih.govcriver.combenzoxazine analogues with the hERG channel is not extensively detailed in the provided context, the broader class of imidazo-pyridines and related heterocyclic compounds are often screened for such activity due to the potential for cardiac side effects.

Preclinical Efficacy Assessment in Animal Models

Antiallergic Activity in Rodent Passive Cutaneous Anaphylaxis Models

The passive cutaneous anaphylaxis (PCA) model in rodents is a standard assay for evaluating type I hypersensitivity reactions, which are central to allergic conditions. criver.comhookelabs.com This model is used to assess the in vivo efficacy of potential antiallergic compounds. hookelabs.comcreative-biolabs.com Studies have shown that 4H-Imidazo[2,1-c] nih.govcriver.combenzoxazine-2-carboxylic acid possesses potent activity in the IgE-induced rat passive cutaneous anaphylaxis model. nih.gov Notably, this compound demonstrated significant oral activity, a desirable characteristic for a clinical candidate. nih.gov In comparison, while less active than disodium (B8443419) cromoglycate (DSCG) when administered intravenously, its oral efficacy marks a significant advantage. nih.gov Further exploration of related tricyclic carboxylic acids has identified compounds with even greater potency. nih.gov Similarly, a series of nih.govcriver.combenzoxazine-2,3-diones have been evaluated and shown to be effective orally in the rat PCA model. nih.gov

Antidepressant and Anxiolytic Effects in Rodent Pharmacodynamic Models

The potential antidepressant and anxiolytic effects of 4H-Imidazo[2,1-c] nih.govcriver.combenzoxazine analogues have been assessed in various rodent models. These models, such as the elevated plus maze (EPM) and open field test (OFT), are designed to evaluate anxiety-like behaviors in animals. nih.govnih.gov For example, a novel serotonin type-3 (5-HT3) receptor antagonist, compound "6g," demonstrated significant anxiolytic-like effects in mice. nih.gov In the EPM test, this compound increased the time spent and the number of entries into the open arms, which is indicative of reduced anxiety. nih.govnih.gov In the OFT, it increased ambulation, further supporting its anxiolytic potential. nih.govnih.gov These behavioral effects are often linked to the modulation of serotonergic pathways in the brain. nih.gov

Anti-inflammatory and Analgesic Activities in Animal Models

The anti-inflammatory and analgesic properties of 4H-Imidazo[2,1-c] nih.govcriver.combenzoxazine derivatives have been evaluated in various animal models. For instance, the carrageenan-induced paw edema model in rats is a common method to assess acute anti-inflammatory activity. jneonatalsurg.comnih.gov In this model, some novel benzoxazinone (B8607429) derivatives have demonstrated significant, dose-dependent inhibition of paw edema. researchgate.netmongoliajol.info The acetic acid-induced writhing test in mice is used to evaluate peripheral analgesic activity, while the hot plate test assesses central analgesic effects. jneonatalsurg.com Certain benzoxazinone-diclofenac hybrids have shown potent anti-inflammatory and analgesic activities with moderate gastric toxicity. researchgate.netmongoliajol.info The mechanism of action for these effects is often attributed to the inhibition of cyclooxygenase enzymes. jneonatalsurg.com

Table 3: Preclinical Efficacy of 4H-Imidazo[2,1-c] nih.govcriver.combenzoxazine Analogues in Animal Models
Compound/AnalogueAnimal ModelObserved EffectPotential Therapeutic Application
4H-Imidazo[2,1-c] nih.govcriver.combenzoxazine-2-carboxylic acidRat Passive Cutaneous AnaphylaxisPotent oral antiallergic activity.Allergies
(4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone (6g)Mouse Elevated Plus Maze, Open Field TestSignificant anxiolytic-like effects.Anxiety
2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d] nih.govhookelabs.comoxazin-4-one (3d)Rat Carrageenan-Induced Paw Edema, Mouse Acetic Acid-Induced WrithingSignificant anti-inflammatory (62.61% inhibition) and analgesic (62.36% protection) activities.Inflammation and Pain

In Vitro Antimicrobial and Antifungal Evaluations

There is a significant body of research on the antimicrobial and antifungal properties of various 1,4-benzoxazine derivatives. These studies have demonstrated that the 1,4-benzoxazine nucleus is a promising pharmacophore for the development of new anti-infective agents. For instance, numerous synthesized 1,4-benzoxazine derivatives have shown a range of activity against both Gram-positive and Gram-negative bacteria. researchgate.netijpsjournal.com Similarly, imidazole-fused heterocyclic compounds have been a focus of antimicrobial research. nih.govbeilstein-journals.org

In the context of antifungal research, a series of 1,4-benzoxazine imidazole (B134444) derivatives were synthesized and, while they often lacked significant in vitro activity, they demonstrated promising results in in vivo models of candidiasis. nih.gov This suggests that the bioisosteric replacement of sulfur with oxygen in related benzothiazine compounds could be a viable strategy for developing antifungal agents. nih.gov The antifungal potential of these compounds is often linked to their ability to interact with fungal-specific enzymes like CYP51. nih.gov

Other Investigated Biological Activities (e.g., Antioxidant, Intracellular Calcium Modulation)

The investigation of other biological activities of 1,4-benzoxazine derivatives has yielded promising results in the areas of antioxidant effects and the modulation of intracellular calcium levels.

Antioxidant Activity

Research into C-3 tethered 2-oxo-benzo capes.gov.bracs.orgoxazines has revealed potent antioxidant properties. nih.gov A variety of assays have been employed to evaluate these effects, demonstrating the potential of the benzoxazine scaffold to scavenge free radicals. However, specific studies on the antioxidant potential of 4H-Imidazo[2,1-c] capes.gov.bracs.orgbenzoxazine analogues are currently lacking in the available literature.

Intracellular Calcium Modulation

Substituted 1,4-benzoxazine derivatives have been identified as having a moderate modulatory effect on intracellular calcium. capes.gov.bracs.orgnih.gov Studies have shown that certain derivatives, particularly those with a homoveratrylamino moiety, exhibit notable potency. acs.orgnih.gov The ratio of their IC50 values against phenylephrine (B352888) and K+ has been used to infer their mechanism of action, with a ratio close to 1 suggesting an effect on intracellular calcium stores. acs.orgnih.gov As with the other activities, direct experimental data on the intracellular calcium modulation effects of 4H-Imidazo[2,1-c] capes.gov.bracs.orgbenzoxazine analogues is not present in the reviewed literature.

Computational Chemistry and in Silico Approaches in 4h Imidazo 2,1 C 1 2 Benzoxazine Research

Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Molecular docking is a pivotal computational tool for predicting the preferred orientation of a ligand when bound to a receptor, thereby providing insights into the binding affinity and the nature of the interaction. For the broader class of benzoxazine (B1645224) and imidazole-fused heterocyclic systems, molecular docking has been extensively used to identify potential biological targets and to guide the design of more potent inhibitors.

While specific docking studies on the parent 4H-Imidazo[2,1-c] Current time information in Houston, TX, US.ijpsjournal.combenzoxazine are not widely published, research on structurally related compounds highlights the utility of this approach. For instance, derivatives of 2H-benzo[b] Current time information in Houston, TX, US.ijpsjournal.comoxazin-3(4H)-one have been docked against the E. coli DNA gyrase, a key enzyme in bacterial DNA replication. ijpsjournal.com These studies not only predicted the binding modes of the compounds within the enzyme's active site but also provided docking scores that correlated with their observed antimicrobial activity. ijpsjournal.com For example, certain derivatives exhibited strong interactions with docking scores indicating high affinity, suggesting their potential as antibacterial agents. ijpsjournal.com

In the realm of anti-inflammatory drug discovery, molecular modeling has been applied to benzoxazinone (B8607429) derivatives targeting Factor Xa, a critical enzyme in the coagulation cascade. Current time information in Houston, TX, US. Similarly, imidazo[1,2-a]pyridine (B132010) derivatives have been the subject of docking studies against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. najah.edu These computational investigations have been crucial in understanding the structure-activity relationships (SAR) and in the rational design of selective inhibitors. Current time information in Houston, TX, US.najah.edu

Furthermore, docking studies on other related imidazole-fused heterocycles have identified a range of other potential protein targets. These include kinases such as Aurora-A kinase and microtubule affinity regulating kinase (MARK4), as well as receptors like the epidermal growth factor receptor (EGFR). nih.govmdpi.com The insights gained from these docking studies, such as the identification of key hydrogen bonds and hydrophobic interactions, are invaluable for the optimization of lead compounds.

Table 1: Examples of Molecular Docking Studies on Related Heterocyclic Scaffolds

Compound ClassProtein TargetKey Findings
2H-Benzo[b] Current time information in Houston, TX, US.ijpsjournal.comoxazin-3(4H)-one derivativesE. coli DNA gyraseIdentification of binding modes and correlation of docking scores with antimicrobial activity. ijpsjournal.com
Benzoxazinone derivativesFactor XaGuidance for the rational design of selective inhibitors. Current time information in Houston, TX, US.
Imidazo[1,2-a]pyridine derivativesCyclooxygenase-2 (COX-2)Understanding of structure-activity relationships for anti-inflammatory agents. najah.edu
Imidazo[1,2-a]pyrazine derivativesAurora-A KinaseInsight into interactions leading to the design of potent and selective inhibitors. nih.gov
Phenothiazine-containing imidazo[1,2-a]pyridine derivativesMARK4Excellent inhibitory potential identified through docking. mdpi.com
Imidazo[1,2-a]pyridine derivativesEGFRIdentification of potent EGFR inhibitors. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations provide valuable information about molecular orbitals, charge distribution, and other electronic parameters that govern the chemical behavior of a compound.

For derivatives of the imidazo[1,2-a]pyrimidine (B1208166) and imidazole (B134444) scaffolds, DFT studies have been employed to analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

In studies of imidazole derivatives, the HOMO-LUMO energy gap has been used to understand the intramolecular charge transfer and to correlate with the molecule's bioactivity. The analysis of these frontier molecular orbitals helps in identifying the regions of the molecule that are more likely to be involved in chemical reactions.

Furthermore, quantum chemical calculations can determine various reactivity descriptors, such as electronegativity, chemical hardness, and softness. These descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of the molecule's reactivity and are useful in predicting how it will interact with biological targets. Although specific DFT studies on 4H-Imidazo[2,1-c] Current time information in Houston, TX, US.ijpsjournal.combenzoxazine are scarce, the principles and applications demonstrated in related heterocyclic systems are directly transferable and essential for a deeper understanding of its chemical properties.

In Silico ADME Prediction and Preclinical Pharmacokinetic Modeling

The assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery, as poor pharmacokinetic profiles are a major cause of late-stage drug attrition. In silico ADME prediction tools offer a rapid and efficient way to evaluate the drug-likeness of compounds early in the discovery process.

For various benzoxazine and imidazole-containing derivatives, in silico ADME predictions have been widely used to assess their potential as orally bioavailable drugs. nih.govresearchgate.netmdpi.comnih.govekb.egtubitak.gov.tr These studies often involve the calculation of physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These properties are then used to evaluate compliance with established rules for drug-likeness, such as Lipinski's Rule of Five and Veber's rules.

For instance, studies on imidazo[1,2-a]pyridine-3-carboxamides designed as anti-tubercular agents showed that the designed ligands had zero violations of Lipinski's rules, suggesting good oral bioavailability. nih.gov These predictions also indicated a high rate of gastrointestinal absorption. nih.gov Similarly, in silico analysis of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives demonstrated that most compounds had good predicted absorption, and all complied with Lipinski's and Veber's rules, indicating favorable drug-like properties. nih.govtubitak.gov.tr

Table 2: Commonly Predicted In Silico ADME Properties for Benzoxazine and Imidazole Analogs

ADME PropertyDescriptionRelevance in Drug Discovery
Absorption
Gastrointestinal (GI) AbsorptionPrediction of the extent of absorption from the gut into the bloodstream.Crucial for oral drug delivery.
Distribution
Blood-Brain Barrier (BBB) PenetrationPrediction of whether a compound can cross the BBB to act on the central nervous system.Important for neurological drugs.
Plasma Protein BindingThe degree to which a drug binds to proteins in the blood plasma.Affects the free drug concentration and its availability to act on targets.
Metabolism
Cytochrome P450 (CYP) InhibitionPrediction of the potential to inhibit key metabolic enzymes.Important for assessing potential drug-drug interactions.
Excretion
Renal ExcretionPrediction of the extent of drug elimination through the kidneys.A major route of elimination for many drugs.
Drug-Likeness
Lipinski's Rule of FiveA set of rules to evaluate if a compound has properties that would make it a likely orally active drug in humans.A widely used filter in early drug discovery.
Veber's RuleRelates to molecular flexibility and polar surface area to predict oral bioavailability.Complements Lipinski's rules.

Quantitative Structure-Activity Relationship (QSAR) and Fragment-Based Design

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govphyschemres.orgwisdomlib.org These models are then used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

QSAR models have been developed for various classes of heterocyclic compounds related to 4H-Imidazo[2,1-c] Current time information in Houston, TX, US.ijpsjournal.combenzoxazine. For example, a predictive QSAR study was performed on 4-oxo-1,4-dihydroquinoline and 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives to understand the structural requirements for their anti-HIV-1 activity. nih.gov In this study, descriptors related to electronegativity, atomic masses, van der Waals volumes, and polarizability were found to be important in controlling the biological activity. nih.gov

In another study on 1,2,4-triazole (B32235) derivatives with anticancer activity, 3D-QSAR models were built using the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA) method. nih.gov These models identified the steric and electrostatic fields around the molecules that were crucial for their activity, providing a 3D map of the structural features that should be modified to enhance potency.

Fragment-based drug design (FBDD) is another powerful approach where small molecular fragments are screened for binding to a target protein. nih.gov These fragments are then grown or linked together to create a more potent lead compound. While specific FBDD studies on 4H-Imidazo[2,1-c] Current time information in Houston, TX, US.ijpsjournal.combenzoxazine may not be published, the strategy has been successfully applied to related scaffolds like 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives to develop potent PDK1 inhibitors. nih.gov This approach, often combined with in silico fragment hopping and linking, demonstrates the potential for discovering novel inhibitors for various therapeutic targets.

Molecular Dynamics Simulations for Ligand-Receptor Interaction Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time, offering insights that are not accessible from static docking poses. mdpi.comresearchgate.netresearchgate.netnih.govnih.govnih.govnih.govresearchgate.net These simulations can be used to assess the stability of the binding mode, analyze the flexibility of the protein and ligand, and calculate binding free energies.

For imidazole and benzoxazine derivatives, MD simulations have been employed to validate docking results and to gain a deeper understanding of the ligand-receptor interactions. mdpi.comresearchgate.net For instance, in a study of imidazolidinone derivatives as selective COX-2 inhibitors, a 100-nanosecond MD simulation was performed to assess the conformational stability of the protein-ligand complex. najah.edu The analysis of the root-mean-square deviation (RMSD) of the protein backbone during the simulation confirmed the stability of the complex. najah.edu

MD simulations are also used to analyze the persistence of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time. This provides a more realistic picture of the key interactions that contribute to the binding affinity. Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectories to calculate the binding free energy of the ligand, which can be a more accurate predictor of potency than docking scores alone.

In the study of imidazole derivatives as inhibitors of SARS-CoV-2 main protease, MD simulations were used to assess the stability of the top-ranked compound in the binding pocket. mdpi.com The analysis of structural descriptors like the radius of gyration (RoG) and solvent-accessible surface area (SASA) during the simulation provided further evidence for the stability of the complex. mdpi.com These examples underscore the importance of MD simulations in the validation and refinement of binding hypotheses generated from molecular docking.

Analytical and Spectroscopic Characterization Methods in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4H-Imidazo[2,1-c] researchgate.netnih.govbenzoxazine (B1645224) derivatives. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of 2,8-diphenyl-8H-imidazo[2,1-c] researchgate.netnih.govoxazin-6(5H)-one, a derivative of the core structure, the aromatic protons appear as multiplets in the range of δ 7.25–7.83 ppm. nih.gov A singlet observed at δ 7.43 ppm is attributed to the proton on the imidazole (B134444) ring, while another singlet at δ 7.35 ppm corresponds to a different C-H proton. nih.gov The diastereotopic protons of the methylene (B1212753) group (CH₂) in the oxazine (B8389632) ring present as an AB system, with distinct signals at δ 4.64 and 4.26 ppm, showing a geminal coupling constant of 15.8 Hz. nih.gov For a related derivative, 2,8-bis(4-bromophenyl)-8H-imidazo[2,1-c] researchgate.netnih.govoxazin-6(5H)-one, the aromatic protons are observed as a broad signal at δ 7.68 and 7.59 ppm, with a multiplet at δ 7.40–7.44 ppm that also includes the imidazole C-H protons. nih.gov The methylene protons for this compound appear as an AB system at δ 4.62 and 4.30 ppm with a coupling constant of 13.7 Hz. nih.gov

The ¹³C NMR spectrum provides further structural confirmation. For 2,8-diphenyl-8H-imidazo[2,1-c] researchgate.netnih.govoxazin-6(5H)-one, the carbonyl carbon of the oxazinone ring resonates at δ 166.7 ppm. nih.gov The carbon atoms of the aromatic rings and the imidazole ring appear in the range of δ 114.1–144.9 ppm. nih.gov The methylene carbon of the oxazine ring is found at δ 41.1 ppm, and another key carbon signal appears at δ 70.2 ppm. nih.gov Similarly, for the 2,8-bis(4-bromophenyl) derivative, the carbonyl carbon is at δ 166.7 ppm, and the aromatic and imidazole carbons are observed between δ 114.6 and 144.6 ppm. nih.gov The methylene carbon resonates at δ 41.0 ppm, with another significant peak at δ 69.4 ppm. nih.gov

¹H NMR Data for 4H-Imidazo[2,1-c] researchgate.netnih.govbenzoxazine Derivatives

Compound Solvent Chemical Shift (δ ppm) and Multiplicity
2,8-Diphenyl-8H-imidazo[2,1-c] researchgate.netnih.govoxazin-6(5H)-one CDCl₃ 7.83–7.80 (m, 2H, Ar-H), 7.73–7.70 (m, 2H, Ar-H), 7.43 (s, 1H, Ar-H), 7.35 (s, 1H, CH), 7.29–7.25 (m, 6H, Ar-H), 4.64 (AB system, J = 15.8 Hz, 1H, CH₂ₐ), 4.26 (AB system, J= 15.8 Hz, 1H, CH₂ₑ) nih.gov
2,8-bis(4-bromophenyl)-8H-imidazo[2,1-c] researchgate.netnih.govoxazin-6(5H)-one CDCl₃ 7.68 (br, 2H, Ar-H), 7.59 (br, 2H, Ar-H), 7.44–7.40 (m, 6H, Ar-H, imidazole CH and CH), 4.62 (AB system, J= 13.7 Hz, 1H, CH₂ₐ), 4.30 (AB sistem, J= 13.7 Hz, 1H, CH₂ₑ) nih.gov

¹³C NMR Data for 4H-Imidazo[2,1-c] researchgate.netnih.govbenzoxazine Derivatives

Compound Solvent Chemical Shift (δ ppm)
2,8-Diphenyl-8H-imidazo[2,1-c] researchgate.netnih.govoxazin-6(5H)-one CDCl₃ 166.7, 144.9, 134.1, 133.5, 130.0, 129.7, 129.3, 129.1, 127.7, 125.9, 125.8, 114.1, 70.2, 41.1 nih.gov
2,8-bis(4-bromophenyl)-8H-imidazo[2,1-c] researchgate.netnih.govoxazin-6(5H)-one CDCl₃ 166.7, 144.6, 133.4, 132.6, 132.4, 129.3, 127.4, 124.6, 124.2, 114.6, 69.4, 41.0 nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For derivatives of 4H-Imidazo[2,1-c] researchgate.netnih.govbenzoxazine, mass spectrometry provides unequivocal proof of their molecular formula.

For instance, the molecular formula of 2,8-diphenyl-8H-imidazo[2,1-c] researchgate.netnih.govoxazin-6(5H)-one, C₁₈H₁₄N₂O₂, is confirmed by high-resolution mass spectrometry (HRMS), which shows a calculated [M+H]⁺ ion at m/z 291.11280 and a found value of 291.11392. nih.gov Similarly, for 2,8-bis(4-bromophenyl)-8H-imidazo[2,1-c] researchgate.netnih.govoxazin-6(5H)-one (C₁₈H₁₂Br₂N₂O₂), the calculated molecular weight is 445.93, which matches the found value from GC/MS analysis. nih.gov Another derivative, 1-ethyl 2-methyl 4H-imidazo[2,1-c] researchgate.netnih.govbenzoxazine-1,2-dicarboxylate, with the molecular formula C₁₅H₁₄N₂O₅, has a calculated molecular weight of 302.28 g/mol . nih.govnih.gov

These precise mass measurements are crucial for confirming the elemental composition and for distinguishing between compounds with similar nominal masses. The fragmentation patterns, though not detailed here, would provide further evidence for the proposed structures by showing the loss of specific neutral fragments corresponding to different parts of the molecule.

Mass Spectrometry Data for 4H-Imidazo[2,1-c] researchgate.netnih.govbenzoxazine Derivatives

Compound Molecular Formula Ionization Method Calculated Mass (m/z) Found Mass (m/z)
2,8-Diphenyl-8H-imidazo[2,1-c] researchgate.netnih.govoxazin-6(5H)-one C₁₈H₁₄N₂O₂ LC/MS-MS [M+H]⁺ 291.11280 291.11392 nih.gov
2,8-bis(4-bromophenyl)-8H-imidazo[2,1-c] researchgate.netnih.govoxazin-6(5H)-one C₁₈H₁₂Br₂N₂O₂ GC/MS 445.93 445.93 nih.gov
1-Ethyl 2-methyl 4H-imidazo(2,1-c)(1,4)benzoxazine-1,2-dicarboxylate C₁₅H₁₄N₂O₅ - 302.28 - nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectra of 4H-Imidazo[2,1-c] researchgate.netnih.govbenzoxazine derivatives exhibit characteristic absorption bands that correspond to the vibrations of specific bonds.

In the IR spectrum of 2,8-diphenyl-8H-imidazo[2,1-c] researchgate.netnih.govoxazin-6(5H)-one, a strong absorption band is observed at 1747 cm⁻¹, which is characteristic of the C=O stretching vibration of the lactam in the oxazinone ring. nih.gov Other significant bands include those for C-H stretching of the aromatic rings (around 3148 cm⁻¹), C-H stretching of the aliphatic CH₂ group (2980, 2835 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic and imidazole rings (1633, 1601, 1583 cm⁻¹). nih.gov For the brominated derivative, 2,8-bis(4-bromophenyl)-8H-imidazo[2,1-c] researchgate.netnih.govoxazin-6(5H)-one, the carbonyl stretching vibration appears at a similar wavenumber of 1770 cm⁻¹. nih.gov The spectrum also shows bands for aromatic C-H stretching (3147 cm⁻¹) and aliphatic C-H stretching (2833 cm⁻¹), as well as aromatic and imidazole ring vibrations (1633, 1593, 1539 cm⁻¹). nih.gov The presence of these characteristic bands provides strong evidence for the key functional groups within the molecular structure.

Infrared (IR) Spectroscopy Data for 4H-Imidazo[2,1-c] researchgate.netnih.govbenzoxazine Derivatives

Compound Wavenumber (cm⁻¹) Assignment
2,8-Diphenyl-8H-imidazo[2,1-c] researchgate.netnih.govoxazin-6(5H)-one 3148, 2980, 2835, 2639, 1747, 1633, 1601, 1583, 1509, 1486, 1455, 1408, 1342 C-H (aromatic), C-H (aliphatic), C=O (lactam), C=C and C=N (aromatic/imidazole) nih.gov
2,8-bis(4-bromophenyl)-8H-imidazo[2,1-c] researchgate.netnih.govoxazin-6(5H)-one 3147, 2833, 2635, 1770, 1633, 1593, 1539, 1485, 1440, 1398, 1310 C-H (aromatic), C-H (aliphatic), C=O (lactam), C=C and C=N (aromatic/imidazole) nih.gov

X-ray Crystallography for Solid-State Structural Analysis of Derivatives

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies for Enhanced Accessibility

The development of efficient and versatile synthetic routes is paramount to exploring the full potential of the 4H-imidazo[2,1-c] researchgate.netnih.govbenzoxazine (B1645224) scaffold. While established methods exist, future research is geared towards strategies that offer greater accessibility, diversity, and improved yields.

One promising direction is the advancement of one-pot tandem reactions and multi-component reactions (MCRs) . These approaches are highly sought after in medicinal chemistry for their efficiency, atom economy, and the ability to generate complex molecules from simple starting materials in a single step. For instance, a transition-metal-free multicomponent cascade reaction has been developed for the construction of chiral 2H-1,4-benzoxazine derivatives, a foundational component of the target scaffold. rsc.org Future work could adapt such methodologies to incorporate the imidazole (B134444) ring formation in a single, streamlined process. The use of iminium cations generated from cyanuric chloride and dimethylformamide as a cyclizing agent in a one-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones also presents a mild and efficient alternative to traditional methods that could be explored for the synthesis of imidazo-fused analogues. researchgate.net

Furthermore, the exploration of novel catalytic systems is a key area of interest. This includes the use of earth-abundant metals and organocatalysts to promote greener and more cost-effective syntheses. For example, Ag2CO3/TFA-catalyzed intramolecular oxacyclization has been successfully employed for the synthesis of 1H-benzo nih.govresearchgate.netimidazo[1,2-c] researchgate.netijpsjournal.comoxazin-1-one derivatives, demonstrating the potential of silver catalysis in forming related fused systems. nih.gov The development of catalytic systems that can achieve high regioselectivity and stereoselectivity is particularly crucial for generating specific isomers with desired biological activities.

The application of cycloaddition reactions also holds significant promise for the construction of the 4H-imidazo[2,1-c] researchgate.netnih.govbenzoxazine core. These reactions are powerful tools for the rapid assembly of complex cyclic systems. Future investigations may focus on intramolecular hetero-Diels-Alder reactions or other pericyclic processes to forge the fused ring system with high efficiency and control over stereochemistry. mdpi.com

Synthetic StrategyKey FeaturesPotential Advantages for 4H-Imidazo[2,1-c] researchgate.netnih.govbenzoxazine Synthesis
Multi-component Reactions (MCRs) Multiple starting materials react in a single step to form a complex product.Increased efficiency, reduced waste, rapid generation of diverse derivatives. rsc.org
Novel Catalytic Systems Utilization of new catalysts (e.g., organocatalysts, earth-abundant metals).Greener synthesis, cost-effectiveness, potential for asymmetric synthesis. nih.gov
Cycloaddition Reactions Formation of cyclic structures through concerted or stepwise addition reactions.High efficiency, stereocontrol, rapid construction of the core scaffold. mdpi.com
One-pot Tandem Reactions Sequential reactions occur in the same vessel without isolation of intermediates.Time and resource-efficient, simplified procedures. rsc.org

Exploration of New Therapeutic Applications for 4H-Imidazo[2,1-c]researchgate.netnih.govbenzoxazine Derivatives

While initial studies have highlighted the potential of 4H-Imidazo[2,1-c] researchgate.netnih.govbenzoxazine derivatives in areas such as inflammation and allergy, the exploration of new therapeutic applications is a vibrant and ongoing field of research. The versatility of this scaffold allows for a wide range of structural modifications, enabling the fine-tuning of its biological activity against various targets.

One of the most promising areas of investigation is in oncology . Numerous derivatives of the broader 1,4-benzoxazine class have demonstrated significant anticancer activity. researchgate.netresearchgate.net For instance, certain 1,4-benzoxazine derivatives have shown efficacy against breast, lung, cervical, and prostate cancer cell lines. researchgate.net Future research will likely focus on synthesizing and screening libraries of 4H-Imidazo[2,1-c] researchgate.netnih.govbenzoxazine derivatives to identify potent and selective anticancer agents. The exploration of their effects on novel cancer targets and their potential to overcome drug resistance are key aspects of this research.

The treatment of infectious diseases is another critical area where these compounds may have a significant impact. With the rise of antimicrobial resistance, there is an urgent need for new classes of antibacterial and antifungal agents. Derivatives of 1,4-benzoxazine have been shown to possess potent antimicrobial properties, with some compounds exhibiting high activity against E. coli, S. aureus, and B. subtilis. ijpsjournal.com A docking study of 1,4-benzoxazine imidazole derivatives in the active site of CYP51 of Candida albicans suggests a potential mechanism for their antifungal activity. nih.gov The development of 4H-Imidazo[2,1-c] researchgate.netnih.govbenzoxazine derivatives as novel antimicrobial agents is a logical and promising extension of this work.

Furthermore, the neuroprotective potential of this scaffold warrants deeper investigation. Certain 1,4-benzoxazine derivatives have been identified as new neuroprotective agents in models of brain injury and neurodegeneration. researchgate.net Given the prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's, the development of novel therapeutics is a major global health priority. Future studies could explore the ability of 4H-Imidazo[2,1-c] researchgate.netnih.govbenzoxazine derivatives to modulate key pathways involved in neuronal survival and function.

Initial studies have already pointed towards the potential of 4H-Imidazo[2,1-c] researchgate.netnih.govbenzoxazin-4-yl acetic acids and esters as COX-2 inhibitors , suggesting their utility as anti-inflammatory agents. researchgate.net Moreover, related imidazoline-containing 1,4-benzoxazine derivatives have been evaluated for their antihypertensive effects , acting on imidazoline (B1206853) binding sites and adrenergic receptors. researchgate.net

Therapeutic AreaPotential Molecular TargetsSupporting Evidence for the Broader Benzoxazine Class
Oncology Various kinases, topoisomerases, tubulinActivity against multiple human cancer cell lines (MCF-7, A549, HeLa, PC3). researchgate.netresearchgate.net
Infectious Diseases Bacterial DNA gyrase, fungal CYP51Potent activity against Gram-positive and Gram-negative bacteria; antifungal activity against Candida albicans. ijpsjournal.comnih.gov
Neuroprotection Pathways involved in neuronal survival and inflammationEfficacy in models of brain injury and neurodegeneration. researchgate.net
Anti-inflammatory Cyclooxygenase-2 (COX-2)Inhibition of COX-2 by 4H-Imidazo[2,1-c] researchgate.netnih.govbenzoxazin-4-yl acetic acid derivatives. researchgate.net
Cardiovascular Imidazoline binding sites, adrenergic receptorsAntihypertensive effects of imidazoline-containing 1,4-benzoxazine derivatives. researchgate.net

Advanced Computational Modeling for Rational Drug Design

The integration of advanced computational modeling is set to revolutionize the discovery and optimization of 4H-Imidazo[2,1-c] researchgate.netnih.govbenzoxazine-based therapeutics. Rational drug design, guided by in silico methods, can significantly accelerate the identification of lead compounds and refine their properties to enhance efficacy and reduce potential side effects.

Molecular docking studies are a cornerstone of this approach. By simulating the binding of 4H-Imidazo[2,1-c] researchgate.netnih.govbenzoxazine derivatives to the three-dimensional structures of biological targets, researchers can predict binding affinities and modes of interaction. This has been successfully applied to other benzoxazine derivatives, for example, to understand their binding to the E. coli DNA gyrase active site. ijpsjournal.com Such studies can provide crucial insights into the structure-activity relationships (SAR) and guide the design of new derivatives with improved potency.

Quantum chemical calculations , such as Density Functional Theory (DFT), are also becoming increasingly important. These methods can be used to determine the optimized geometry of the molecules and to correlate experimental and calculated values of various parameters, such as NMR chemical shifts. letopharm.com DFT calculations can also provide information on the electronic properties of the molecules, which can be crucial for understanding their reactivity and interactions with biological targets.

The use of pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) studies will further enhance the rational design process. Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. These models can be used to screen virtual libraries of compounds to identify new potential hits. 3D-QSAR methods, on the other hand, can be used to build predictive models that correlate the three-dimensional properties of molecules with their biological activity, providing valuable guidance for the optimization of lead compounds.

Integration of Omics Technologies in Mechanistic Studies (e.g., Proteomics, Metabolomics)

A significant emerging frontier in understanding the biological effects of 4H-Imidazo[2,1-c] researchgate.netnih.govbenzoxazine derivatives is the integration of "omics" technologies. These high-throughput approaches, including proteomics and metabolomics, offer a global view of the molecular changes within a biological system in response to a drug candidate, providing invaluable insights into its mechanism of action.

Proteomics , the large-scale study of proteins, can be employed to identify the direct protein targets of a 4H-Imidazo[2,1-c] researchgate.netnih.govbenzoxazine derivative and to characterize the downstream signaling pathways that are affected. Techniques such as chemical proteomics, using affinity-based probes, can be used to pull down and identify binding partners from cell lysates. Furthermore, expression proteomics can reveal changes in the abundance of thousands of proteins following treatment, highlighting the cellular processes that are modulated by the compound.

Metabolomics , the comprehensive analysis of small molecule metabolites, can provide a functional readout of the physiological state of a cell or organism. By profiling the changes in the metabolome after treatment with a 4H-Imidazo[2,1-c] researchgate.netnih.govbenzoxazine derivative, researchers can gain a deeper understanding of the metabolic pathways that are perturbed. This can be particularly useful for elucidating the mechanisms of action of antimicrobial and anticancer agents, which often target key metabolic processes.

The combined application of proteomics and metabolomics, often referred to as multi-omics , can provide a particularly powerful and systems-level understanding of drug action. By integrating these datasets, it is possible to construct detailed models of the molecular networks that are affected by a compound, leading to a more complete picture of its therapeutic effects and potential off-target liabilities. Although the application of these technologies to the specific 4H-Imidazo[2,1-c] researchgate.netnih.govbenzoxazine scaffold is still in its infancy, the general utility of omics in drug discovery strongly suggests that this will be a fruitful area of future research.

Q & A

Q. What are the established synthetic routes for 4H-Imidazo[2,1-c][1,4]benzoxazine, and how do reaction conditions influence product functionality?

The compound is synthesized via cyclization reactions under varying conditions. Danswan et al. (1982) developed two distinct protocols: (i) acid-catalyzed cyclization of precursors to yield unsubstituted derivatives, and (ii) base-mediated reactions for functionalized analogs. Substituents on the starting material significantly impact cyclization efficiency, with electron-donating groups enhancing reaction rates . Advanced methods include palladium-catalyzed intramolecular C–H activation, achieving 63% yield for imidazo-benzodiazepine hybrids, though solvent choice (e.g., DMF vs. toluene) affects regioselectivity .

Q. Which spectroscopic methods are commonly employed to characterize this compound?

Key techniques include:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and carbon types (e.g., carbonyl carbons at ~170 ppm) .
  • Mass spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., m/z = 364 [M + H]+) and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹) . Predicted physicochemical properties (e.g., pKa ≈ 5.0, density ≈ 1.25 g/cm³) are validated via computational tools .

Q. What are the typical reactivity patterns of the imidazobenzoxazine core in nucleophilic or electrophilic reactions?

The electron-deficient imidazole ring undergoes electrophilic substitution at C-2/C-5 positions, while the benzoxazine oxygen participates in nucleophilic ring-opening reactions. For example, reactions with enamines yield spiro-heterocycles via [4+2] cycloaddition . Substituents at C-3 (e.g., ester groups) direct reactivity; carboxylate derivatives are prone to amidation, as demonstrated in green chemistry protocols .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with specific substituents?

  • Convergent synthesis : Introduce costly side chains (e.g., 2-methyl-5-(piperazin-1-yl)quinoline) at later stages to minimize waste .
  • Solvent optimization : Replace high-boiling solvents (e.g., DMF) with ethanol/water mixtures to improve atom economy .
  • Catalyst tuning : Use Al₂O₃-supported Cu(II) for Ullmann-type C–N bond formation, achieving >80% yields in benzoxazine-thioether hybrids .

Q. What strategies resolve contradictions in pharmacological data across different studies?

  • Metabolic stability assays : Compare in vitro vs. in vivo half-lives (e.g., neuroprotective benzoxazines show reduced efficacy in murine models due to rapid hepatic clearance) .
  • Receptor profiling : Use radioligand binding assays to distinguish off-target effects (e.g., 5-HT1A/B/D antagonism in GSK588045 vs. COX-2 inhibition in acetic acid derivatives) .
  • Dose-response validation : Replicate studies using standardized purity criteria (>98% HPLC) to exclude impurity-driven artifacts .

Q. What design considerations are critical for in vivo neuroprotection studies using benzoxazine derivatives?

  • Blood-brain barrier (BBB) penetration : Prioritize compounds with logP values 2–3 and polar surface area <70 Ų .
  • Toxicity screening : Assess hepatotoxicity via ALT/AST markers in primary hepatocyte models before murine trials .
  • Dosing regimens : Optimize pharmacokinetics using sustained-release formulations (e.g., PEGylated nanoparticles) to maintain therapeutic plasma levels .

Q. How can computational modeling elucidate structure-activity relationships for CNS-targeted derivatives?

  • Docking studies : Map interactions with target proteins (e.g., 5-HT1A receptor) using Glide/SP or AutoDock Vina .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values for COX-2 inhibition .
  • MD simulations : Predict binding stability of carboxamide derivatives over 100 ns trajectories .

Q. What mechanistic insights explain palladium-catalyzed C–H activation in imidazobenzoxazine synthesis?

The Pd(0)/Pd(II) cycle facilitates oxidative addition at C–H bonds adjacent to directing groups (e.g., pyridyl). Key steps include:

  • Chelation-assisted activation : Pd coordinates to nitrogen atoms, lowering activation energy for C–H cleavage .
  • Reductive elimination : Forms the imidazole ring with high regioselectivity (>95% for C-2 position) . Solvent polarity and ligand choice (e.g., PPh₃ vs. Xantphos) critically influence turnover numbers .

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Feasible Synthetic Routes

Reactant of Route 1
4H-Imidazo[2,1-c][1,4]benzoxazine
Reactant of Route 2
4H-Imidazo[2,1-c][1,4]benzoxazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.